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Compound of Interest

Compound Name: PACAP (1-38), human, ovine, rat

Cat. No.: B13828911

Introduction

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with
two primary bioactive forms, PACAP-38 and PACAP-27.[1] The 38-amino acid form, PACAP (1-
38), is the predominant version in the nervous system and has garnered significant attention for
its potent neurotrophic and neuroprotective properties.[1][2] Extensive research in various in
vitro and in vivo models has demonstrated its ability to protect neurons from diverse insults and
promote survival and regeneration.[3][4] This has led to its investigation as a potential
therapeutic agent for a range of neurological disorders, including traumatic brain injury (TBI),
stroke, Alzheimer's disease (AD), and Parkinson's disease (PD).[2][4][5] PACAP exerts its
effects by binding to three G-protein coupled receptors: the PACAP-selective PAC1 receptor
and the VPAC1 and VPAC2 receptors, which it shares with the related peptide VIP.[2][6] The
neuroprotective actions are primarily mediated through the PAC1 receptor, which is abundantly
expressed in the central nervous system.[7] These application notes provide a summary of
dosages, administration routes, and experimental protocols for the use of PACAP (1-38) in
rodent models of neurological disease.

Key Signaling Pathways

PACAP's neuroprotective effects are mediated through a complex network of intracellular
signaling pathways.[1] Upon binding to its primary receptor, PAC1, PACAP initiates cascades
that promote cell survival, reduce inflammation, and combat apoptosis.[3] Key pathways
include the adenylyl cyclase (AC)-PKA-CREB axis, which upregulates the expression of
neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), and the PLC and PI3K/Akt
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pathways.[3][6] These pathways collectively inhibit apoptotic signaling, including the release of
cytochrome C and the activation of caspase-3, and modulate inflammatory responses.[3]
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Caption: PACAP (1-38) signaling pathways leading to neuroprotection.

Quantitative Data Summary

The effective dosage and administration route of PACAP (1-38) are highly dependent on the
specific rodent model and the nature of the neurological injury. The following table summarizes

dosages used in various preclinical studies.
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Neurologica
| Disorder
Model

Rodent
Species/Str
ain

Route of
PACAP (1-

38) Dose

Administrat
ion

Key Reference(s

Findings )

Traumatic
Brain Injury
(TBI)

Rat (Wistar)

Intracerebrov
100 ug

(single dose)

entricular
(cv)

Significantly
reduced
density of
damaged [81I9][10]
axons in the

corticospinal

tract.[8][9][10]

Traumatic
Brain Injury
(TBI)

Rat

1 pL/5pL Intracerebrov

saline entricular

(infusion) (Icv)

Pretreatment
reduced brain
edema and 9]
neuronal

swelling.[9]

Alzheimer's
Disease (AD)

Mouse
(APP[V717]]

Transgenic)

10 p g/day
(for 3

months)

Intranasal

(IN)

Improved
cognitive
function,
stimulated
non-
amyloidogeni
c APP [11][12]
processing,

and

increased

BDNF

expression.

[11][12]

Alzheimer's
Disease (AD)

Mouse
(SAMP8)

Intranasal

0.01 ug (IN)

Improved
[13]
memory.[13]

Parkinson's
Disease (PD)

Rat (6-OHDA

model)

0.1 mg Not Specified

Improved [14]
behavioral

outcomes

and reduced

loss of
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dopamine

neurons.[14]

Ischemic
Stroke
(tMCAO)

Mouse

10 mg/kg
(PACAP
glycopeptide)

Intraperitonea
I (IP)

Reduced
infarct size by
~36% when
given 1-hour
post-
reperfusion.
[15]

[15]

Ischemic
Stroke
(PMCAO)

Rat

2 ug (bolus

injection)

Intracerebrov
entricular
(ICV)

Pretreatment
significantly
reduced
infarct size at
12 and 24
hours post-

occlusion.[16]

[16]

Ischemic
Stroke
(tMCAO)

Mouse

1 pg/pl (10 pl
single dose)

Intranasal

(IN)

Reduced
infarct
volume and
promoted
functional

recovery.[17]

[17]

Subarachnoid
Hemorrhage
(SAH)

Rat

30 pg/kg and
90 pa/kg

Not Specified

Significantly
decreased
intracranial
pressure and
brain water
content 24h
after SAH.
[18]

[18]

Experimental Protocols

Successful application of PACAP (1-38) in rodent models requires careful planning of the
experimental workflow, from induction of the neurological disorder to the final analysis.
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Caption: General experimental workflow for PACAP (1-38) studies in rodents.
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Protocol 1: Neuroprotection in a Rat Model of Traumatic
Brain Injury (TBI)

This protocol is based on studies investigating PACAP's effect on diffuse axonal injury.[8][10]
1. Animal Model:
e Species: Adult male Wistar rats (250-300g).

« Injury Induction: Use an impact acceleration model (e.g., Marmarou model) to induce diffuse
axonal injury. This involves anesthetizing the animal and subjecting it to a controlled weight
drop onto a helmet affixed to the skull.

2. PACAP (1-38) Administration:

» Preparation: Dissolve lyophilized PACAP (1-38) in sterile saline or vehicle to a final
concentration for delivery.

o Administration Route: Intracerebroventricular (ICV) injection.

e Procedure:

[¢]

Following the induction of TBI, place the anesthetized rat in a stereotaxic frame.
o Drill a small burr hole over the lateral ventricle.

o Using a Hamilton syringe, slowly inject a single 100 pg dose of PACAP (1-38) into the
ventricle.[8][9]

o Control animals should receive an equivalent volume of the vehicle solution.

o The injection can be administered immediately, or at delayed time points such as 30
minutes or 1 hour post-injury, to assess the therapeutic window.[9][10]

3. Assessment of Neuroprotection:

e Endpoint: 2 to 24 hours post-injury.
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» Tissue Processing: Deeply anesthetize the animals and perfuse transcardially with saline
followed by 4% paraformaldehyde. Extract the brain for histological analysis.

e Analysis:
o Perform immunohistochemistry on brain sections (e.g., corticospinal tract).

o Use an antibody against 3-amyloid precursor protein (B-APP), a marker for impaired
axoplasmic transport, to identify damaged axons.[8][10]

o Quantify the density of B-APP-immunoreactive axonal profiles to determine the extent of
injury and compare between PACAP-treated and vehicle-treated groups.

Protocol 2: Ameliorating Pathology in a Mouse Model of
Alzheimer's Disease

This protocol is adapted from studies using APP-transgenic mice to assess long-term PACAP
treatment.[11][12]

1. Animal Model:
e Species: APP[V717l]-transgenic mice, a model that develops Alzheimer's-like pathology.

o Age: Begin treatment at a young age (e.g., 1 month old) before significant plaque pathology
develops.[11]

2. PACAP (1-38) Administration:

o Preparation: Dissolve PACAP (1-38) in a suitable vehicle for intranasal delivery. One
described solution contains NacCl, citric acid, disodium phosphate, and benzalkonium
chloride.[11] The final concentration should be 1 pg/ul.

o Administration Route: Intranasal (IN). This non-invasive route can deliver peptides to the
CNS, bypassing the blood-brain barrier.[6]

e Procedure:

o Administer treatment 5 days per week for a long-term period (e.g., 3 months).[11]
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o The daily dose is 10 pg per mouse (2.19 nmol/d).[11]

o Gently restrain the mouse and deliver a total of 10 ul of the PACAP solution, applying 5 pl
into each nostril using a micropipette.[11]

o Administer an equivalent volume of the vehicle solution to the control group.
3. Assessment of Therapeutic Efficacy:

o Behavioral Testing: After the treatment period, perform cognitive tests such as the Morris
water maze or Y-maze to assess learning and memory deficits.

e Molecular Analysis:
o Euthanize mice and harvest brain tissue.

o Use quantitative real-time RT-PCR (gPCR) to measure mRNA levels of key genes in brain
homogenates, such as BDNF, PAC1 receptor, somatostatin, and the ApB-degrading
enzyme neprilysin.[11][12]

o Utilize Western blotting or ELISA to quantify protein levels of SAPPa (indicating non-
amyloidogenic processing) and the anti-apoptotic protein Bcl-2.[12]

Protocol 3: Reducing Infarct Size in a Mouse Model of
Ischemic Stroke

This protocol describes the use of PACAP in a transient Middle Cerebral Artery Occlusion
(tMCAO) model.[15][17]

1. Animal Model:
e Species: Adult male mice (e.g., C57BL/6).

e Injury Induction: The tMCAO model involves the temporary occlusion of the middle cerebral
artery to induce focal cerebral ischemia.

o Anesthetize the mouse and make a midline neck incision.
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o Expose the common carotid artery and insert a filament (e.g., a 6-0 nylon monofilament
with a coated tip) into the internal carotid artery to block the origin of the MCA.

o After a set period (e.g., 60 minutes), withdraw the filament to allow for reperfusion.

. PACAP (1-38) Administration:

Route 1 (Intranasal):

o Dose: Asingle dose of 10 pl of a 1 pg/ul solution.[17]

o Timing: Administer at various time points post-reperfusion (e.g., 10 min, 1h, 6h) to
evaluate the therapeutic window.[17]

Route 2 (Intraperitoneal - for modified PACAP):

o Compound: A modified, more stable PACAP glycopeptide.

o Dose:10 mg/kg.[15]

o Timing: Administer 1 hour after reperfusion.[15]

. Assessment of Neuroprotection:

Endpoint: Typically 24 to 48 hours post-MCAO.

Infarct Volume Measurement:

[¢]

Euthanize the animal and rapidly remove the brain.

[e]

Slice the brain into uniform coronal sections (e.g., 2 mm thick).

o

Immerse the sections in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C.
[1] TTC stains viable tissue red, leaving the infarcted (damaged) tissue white.

o

Image the stained sections and use image analysis software to calculate the infarct
volume as a percentage of the total hemispheric volume.
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e Functional Recovery: Assess sensorimotor deficits using tests like the neurological deficit
score (NDS) or cylinder test at various time points post-stroke.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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